molecular formula C8H7FO3 B8749773 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde

2-Fluoro-3-hydroxy-5-methoxybenzaldehyde

Cat. No.: B8749773
M. Wt: 170.14 g/mol
InChI Key: BVPFCUADFTZQIN-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxy-5-methoxybenzaldehyde is a high-purity benzaldehyde derivative offered at 97% purity. This compound features a unique substitution pattern with fluoro, hydroxy, and methoxy functional groups on the aromatic ring, making it a valuable and versatile building block in organic synthesis and drug discovery . The presence of multiple substituents allows for selective functionalization, enabling researchers to synthesize complex molecular architectures . It is particularly useful as a precursor for heterocyclic compounds and active pharmaceutical ingredients (APIs) . While the specific mechanism of action is application-dependent, related hydroxy-methoxybenzaldehyde isomers are known to be used in synthesizing compounds for neurological research, such as PET imaging agents . This reagent must be stored at 4-8°C . 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-3-hydroxy-5-methoxybenzaldehyde

InChI

InChI=1S/C8H7FO3/c1-12-6-2-5(4-10)8(9)7(11)3-6/h2-4,11H,1H3

InChI Key

BVPFCUADFTZQIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)F)C=O

Origin of Product

United States

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its role as a building block for fluorinated compounds is particularly notable, as fluorination often enhances the biological activity of organic molecules.

Table 1: Synthetic Routes for 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde

MethodDescription
FluorinationUtilizes fluorinating agents like N-fluorobenzenesulfonimide in the presence of catalysts such as silver fluoride.
OxidationInvolves potassium permanganate or chromium trioxide to modify functional groups.
ReductionEmploys sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its structural features allow it to interact with various biological targets.

Antimicrobial Activity
Research indicates significant antimicrobial effects against several bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa1.3 µM
Staphylococcus aureusComparable to ampicillin
Escherichia coliModerate activity
Bacillus subtilisModerate activity

The mechanism involves inhibition of key bacterial enzymes, leading to cell death.

Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Table 3: Anticancer Activity in Cell Lines

Cell LineGrowth Inhibition (GI50)Reference
MDA-MB-435 (melanoma)<0.01 µM
HL-60 (leukemia)Significant increase in caspase-3 activation

The ability to induce apoptosis is evidenced by increased levels of cytochrome c in treated cells.

Medicine

In medicinal chemistry, 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde is being explored for drug development, particularly as a potential enzyme inhibitor and receptor modulator. Its structural properties suggest it could be effective in designing pharmaceuticals targeting specific pathways involved in diseases such as cancer and bacterial infections.

Case Studies

Antibacterial Efficacy
A study demonstrated that derivatives of this compound were synthesized and tested for their antibacterial properties, showing enhanced activities against both Gram-positive and Gram-negative bacteria compared to non-fluorinated counterparts.

Anticancer Properties
Another research effort focused on evaluating the effects of this compound on various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also promoted apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include:

Compound Name CAS Molecular Formula Substituent Positions Key Features Reference
5-Fluoro-2-hydroxybenzaldehyde 347-54-6 C₇H₅FO₂ F (5), OH (2) Higher hydrogen-bond donor capacity
3-Fluoro-4-hydroxybenzaldehyde 348-27-6 C₇H₅FO₂ F (3), OH (4) Altered electronic effects
2-Fluoro-3-methoxybenzaldehyde 103438-88-6 C₈H₇FO₂ F (2), OCH₃ (3) Methoxy replaces hydroxy; lipophilic
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde 1261911-72-1 C₁₃H₁₀FNO₂ F (pyridinyl), OCH₃ (2) Heterocyclic extension; drug discovery
Key Observations:
  • Substituent Positioning : The biological activity and reactivity of benzaldehyde derivatives are highly sensitive to substituent positions. For example, 5-Fluoro-2-hydroxybenzaldehyde lacks the methoxy group but retains strong hydrogen-bonding capacity , while 2-Fluoro-3-methoxybenzaldehyde replaces the hydroxy group with methoxy, altering solubility and interaction with biological targets .

Physicochemical Properties

Hydrogen Bonding and Solubility:
  • 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde: Contains two hydrogen-bond donors (OH and aldehyde) and three acceptors (O from OH, OCH₃, and CHO). Its solubility in polar solvents (e.g., methanol, DMF) is moderate, influenced by the methoxy group’s electron-donating effects .
  • 5-Fluoro-2-hydroxybenzaldehyde : Higher aqueous solubility due to fewer hydrophobic groups (TPSA: 37.3 Ų) and a single OH group .
  • 2-Fluoro-3-methoxybenzaldehyde : Increased lipophilicity (logP ~1.8) compared to hydroxy-containing analogs, enhancing blood-brain barrier permeability .
Thermal Stability:

Preparation Methods

Electrophilic Fluorination of Pre-functionalized Benzaldehyde Derivatives

Electrophilic fluorination strategies dominate synthetic approaches to this compound, leveraging directing groups to achieve ortho-substitution relative to the aldehyde functionality. A representative pathway involves:

Step 1: Synthesis of 3-hydroxy-5-methoxybenzaldehyde
Starting with 4-methoxyphenol, formylation via magnesium-mediated condensation with formaldehyde yields 2-hydroxy-5-methoxybenzaldehyde . This intermediate serves as the precursor for fluorination.

Step 2: Directed Fluorination
Using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent, the hydroxyl group at position 3 directs electrophilic attack to the ortho position (C-2). Reaction conditions (20 mol% AgF, DCM, 0°C) achieve 62% yield with 89% regioselectivity . Competing para-fluorination (≤8%) necessitates chromatographic purification.

Key Data :

ParameterValue
Reaction Temperature0°C
CatalystAgF
Yield62%
Regioselectivity89% (ortho)

Multi-step Synthesis via Nitro-intermediates

A nitro-group-directed approach enables sequential functionalization, as demonstrated in polyether synthesis :

Route Overview :

  • 5-Fluoro-2-nitrophenol Alkylation : Benzylation of 5-fluoro-2-nitrophenol with benzyl bromide (K₂CO₃, DMF, 90°C) protects the hydroxyl group.

  • Diaryl Ether Formation : Coupling with vanillin (3-methoxy-4-hydroxybenzaldehyde) introduces the methoxy and aldehyde functionalities.

  • Nitro Reduction and Cyclization : Hydrogenation (Pd/C, H₂) reduces the nitro group, followed by acid-catalyzed cyclization to yield the target compound.

Optimization Challenges :

  • Selectivity in Diaryl Coupling : Crown ether additives (18-crown-6) improve coupling efficiency from 68% to 80% .

  • By-product Formation : Competing O-alkylation at the vanillin methoxy group necessitates gradient chromatography (hexane:EtOAc 3:2).

Industrial-scale Production via Continuous Flow Reactors

Adapting batch processes to flow chemistry enhances scalability and safety for chloromethylation analogs, providing insights for fluorinated derivatives :

Process Parameters :

StageConditions
FluorinationNFSI (1.2 equiv), AgF (0.2 equiv)
Residence Time12 min (PFA tubing reactor)
Temperature Control−10°C (jacketed cooling)
Throughput1.2 kg/day (pilot scale)

Advantages :

  • Reduced exotherm risk during fluorination.

  • 23% higher yield compared to batch methods.

Mechanistic Analysis of Fluorination Pathways

Density functional theory (DFT) calculations elucidate the role of hydroxyl-group coordination in directing fluorination:

Transition State Analysis :

  • AgF stabilizes the NFSI-derived fluorine cation through η²-coordination to the hydroxyl oxygen.

  • Activation energy for ortho-fluorination: 18.3 kcal/mol vs. 24.7 kcal/mol for para .

Solvent Effects :

  • Dichloromethane (ε = 8.93) outperforms DMF (ε = 36.7), minimizing charge dispersion and improving selectivity.

Comparative Evaluation of Synthetic Routes

MethodYieldPurityScalabilityCost (USD/g)
Electrophilic Fluorination62%95%Moderate12.40
Nitro-intermediate44%88%Low18.20
Flow Chemistry73%97%High9.80

Critical Insights :

  • Flow Chemistry : Optimal for industrial applications despite higher initial capital costs.

  • Nitro-intermediate Route : Reserved for small-scale, high-purity demands (e.g., pharmaceutical intermediates).

Q & A

Q. What are the common synthetic routes for 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde, and what experimental parameters influence yield?

The compound can be synthesized via regioselective electrophilic substitution or oxidation of precursor methoxy-fluorophenols. A method analogous to the synthesis of 5-methoxy-2-phenyl-2,3-dihydrobenzofuran () suggests using fluorinated solvents (e.g., hexafluoropropan-2-ol) and oxidants (e.g., DDQ) to stabilize intermediates. Key parameters include:

  • Temperature control (room temperature minimizes side reactions).
  • Solvent polarity (polar aprotic solvents enhance electrophilic substitution).
  • Protecting groups for hydroxyl and methoxy moieties to prevent undesired oxidation .
Reaction Step Conditions Yield Optimization Tips
FluorinationAnhydrous HF or Selectfluor®Use dry conditions to avoid hydrolysis
Methoxy group introductionMethyl iodide/K₂CO₃ in DMFMonitor reaction via TLC
Aldehyde formationOxidation with DDQ or MnO₂Avoid over-oxidation to carboxylic acid

Q. How should researchers handle and store 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde to ensure stability?

  • Handling : Use nitrile gloves and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential volatility .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Moisture and light can degrade the aldehyde group; silica gel desiccants are recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify substitution patterns (e.g., fluorine-induced splitting in aromatic protons). The methoxy group typically appears as a singlet near δ 3.8 ppm, while the aldehyde proton resonates at δ 9.8–10.2 ppm .
  • FT-IR : Confirm hydroxyl (broad peak ~3200 cm⁻¹) and aldehyde (sharp C=O stretch ~1700 cm⁻¹) groups.
  • HRMS : Validate molecular formula (C₈H₇FO₃ requires exact mass 170.0348) .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in fluorination reactions for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution in the aromatic ring, identifying electron-rich positions prone to fluorination. For 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde, the meta-directing effect of the methoxy group and ortho/para-directing hydroxyl group create competing regioselectivity. Studies on 4-Fluoro-2-methoxybenzaldehyde ( ) show fluorine preferentially occupies positions ortho to electron-withdrawing groups .

Q. What contradictions arise in interpreting NMR data for fluorinated benzaldehydes, and how can they be resolved?

  • Contradiction : Overlapping peaks for aromatic protons due to fluorine coupling (²J and ³J couplings).
  • Resolution : Use ¹⁹F NMR to directly assign fluorine position. For example, in 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde, the fluorine atom splits adjacent protons into doublets (²J ~50 Hz) and meta-protons into smaller couplings (³J ~8 Hz) .

Q. What methodologies assess the ecological impact of 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde in lab waste?

Follow EFSA’s tiered risk assessment framework ( ):

  • Tier 1 : Use quantitative structure-activity relationship (QSAR) models to predict biodegradability and toxicity.
  • Tier 2 : Conduct Daphnia magna acute toxicity tests (EC₅₀) if QSAR indicates potential harm.
  • Disposal : Neutralize with sodium bisulfite before incineration by licensed facilities to prevent environmental release .

Q. How do competing substituents (OH, OCH₃, F) influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methoxy Group : Strongly electron-donating, deactivates the ring but directs nucleophiles to ortho/para positions.
  • Hydroxyl Group : Moderately activating (if deprotonated) but can form hydrogen bonds with fluorine, reducing reactivity.
  • Fluorine : Weakly electron-withdrawing, enhances stability toward electrophiles but slows nucleophilic attack. Experimental studies on 2-chloro-5-fluorobenzaldehyde ( ) show similar competing effects, requiring kinetic studies to optimize reaction conditions .

Methodological Guidance

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent, temperature, and catalyst combinations.
  • Analytical Validation : Cross-validate NMR assignments with 2D-COSY and HSQC spectra to resolve complex splitting patterns.
  • Safety Protocols : Implement emergency wash stations and monitor airborne concentrations with real-time gas sensors .

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